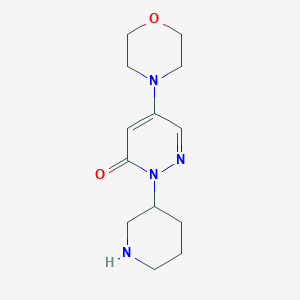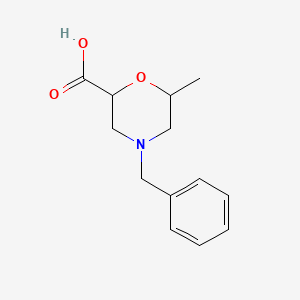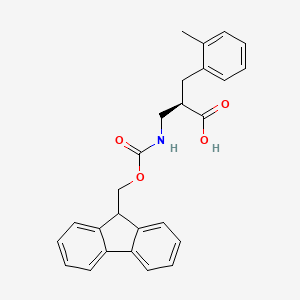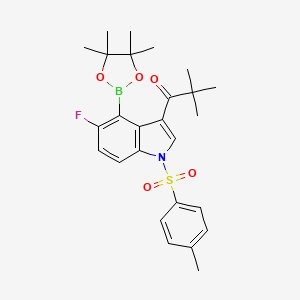
5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with morpholine and piperidine groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Ring: Starting from hydrazine derivatives and diketones.
Substitution Reactions: Introducing the morpholine and piperidine groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the piperidine or morpholine rings.
Reduction: Reduction reactions might target specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various halides or other nucleophiles/electrophiles.
Major Products
The major products would depend on the specific reactions and conditions used, potentially leading to derivatives with modified biological or chemical properties.
Applications De Recherche Scientifique
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential as an inhibitor for specific enzymes.
Receptor Binding: Investigation into binding affinities for various biological receptors.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating specific diseases or conditions.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action for 5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of biochemical pathways related to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine Derivatives: Other compounds with similar pyridazine cores.
Morpholine-Substituted Compounds: Compounds with morpholine groups attached to different cores.
Piperidine-Substituted Compounds: Compounds with piperidine groups attached to different cores.
Uniqueness
5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one may exhibit unique properties due to the specific combination of its substituents, potentially leading to distinct biological activities or chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C13H20N4O2 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
5-morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one |
InChI |
InChI=1S/C13H20N4O2/c18-13-8-12(16-4-6-19-7-5-16)10-15-17(13)11-2-1-3-14-9-11/h8,10-11,14H,1-7,9H2 |
Clé InChI |
DQFNECCOZXPFOP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(phenylmethyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12948470.png)


